molecular formula C14H9Cl2NO4 B1611914 5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid CAS No. 926187-11-3

5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid

Cat. No.: B1611914
CAS No.: 926187-11-3
M. Wt: 326.1 g/mol
InChI Key: IKKCKOYZESGYCV-UHFFFAOYSA-N
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Description

5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a dichlorobenzamido group attached to a hydroxybenzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid typically involves the following steps:

    Nitration of 2-hydroxybenzoic acid: This step introduces nitro groups into the benzoic acid ring.

    Reduction of nitro groups: The nitro groups are reduced to amines using reducing agents such as iron powder and hydrochloric acid.

    Acylation: The amine groups are then acylated with 3,5-dichlorobenzoyl chloride in the presence of a base like pyridine to form the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the amido group, converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory agent due to its structural similarity to salicylic acid derivatives.

    Materials Science: The compound can be used in the synthesis of polymers and resins with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid: A well-known anti-inflammatory agent with a similar hydroxybenzoic acid core.

    3,5-Dichlorobenzoic Acid: Shares the dichlorobenzamido group but lacks the hydroxy group.

    2-Hydroxybenzoic Acid: The parent compound without the dichlorobenzamido substitution.

Uniqueness

5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid is unique due to the combination of the dichlorobenzamido and hydroxy groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its analogs.

Properties

IUPAC Name

5-[(3,5-dichlorobenzoyl)amino]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO4/c15-8-3-7(4-9(16)5-8)13(19)17-10-1-2-12(18)11(6-10)14(20)21/h1-6,18H,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKCKOYZESGYCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588335
Record name 5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926187-11-3
Record name 5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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